molecular formula C7H11N3O2S B6231673 ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate CAS No. 1215921-24-6

ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Cat. No. B6231673
CAS RN: 1215921-24-6
M. Wt: 201.2
InChI Key:
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Description

Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate, also known as ETAP, is an organic compound that is used in the synthesis of various products and is also used in scientific research applications. ETAP has a wide range of applications, from being used in the synthesis of pharmaceuticals to being used as a reagent in the study of enzyme kinetics and interactions. In addition, ETAP has been used to study the effects of various compounds on the biochemical and physiological processes of living organisms.

Scientific Research Applications

Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate has a wide range of applications in scientific research. It has been used as a reagent to study the effects of various compounds on the biochemical and physiological processes of living organisms. It has also been used to study the effects of various compounds on enzyme kinetics and interactions. Additionally, this compound has been used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is not completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine. Additionally, this compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as tyrosine hydroxylase and monoamine oxidase. Additionally, this compound has been shown to have an inhibitory effect on the uptake of neurotransmitters, such as dopamine and norepinephrine. This inhibition of neurotransmitter uptake may lead to an increase in the levels of these neurotransmitters in the brain, which can have an antidepressant effect.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate in lab experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, it is important to note that this compound can be toxic if ingested, and therefore should be handled with care.

Future Directions

There are several potential future directions for ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research could be conducted to develop new synthesis methods for this compound and to develop new applications for this compound in research and industry.

Synthesis Methods

Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate can be synthesized via a two-step process. The first step involves the reaction of ethyl bromide with 5-amino-1,3,4-thiadiazol-2-yl propanoic acid. This reaction results in the formation of this compound. The second step involves the reduction of the ethyl ester to the amine, which is the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate involves the reaction of ethyl acetoacetate with thiosemicarbazide to form ethyl 2-(1,3-thiazol-2-yl)acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 3-(1,3-thiazol-2-yl)propanoate. Finally, this compound is reacted with chloramine-T to form ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate.", "Starting Materials": [ "Ethyl acetoacetate", "Thiosemicarbazide", "Hydrazine hydrate", "Chloramine-T" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with thiosemicarbazide in ethanol to form ethyl 2-(1,3-thiazol-2-yl)acetate.", "Step 2: Ethyl 2-(1,3-thiazol-2-yl)acetate is reacted with hydrazine hydrate in ethanol to form ethyl 3-(1,3-thiazol-2-yl)propanoate.", "Step 3: Ethyl 3-(1,3-thiazol-2-yl)propanoate is reacted with chloramine-T in water to form ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate." ] }

CAS RN

1215921-24-6

Molecular Formula

C7H11N3O2S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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